Home > Products > Screening Compounds P42059 > Ruscorectal (combination)
Ruscorectal (combination) - 50933-59-0

Ruscorectal (combination)

Catalog Number: EVT-1784708
CAS Number: 50933-59-0
Molecular Formula: C54H82O8
Molecular Weight: 859.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
COA includes %-HPLC composition of Neoruscogenin and Ruscogenin. Exact quantitative content of the two compounds is not given as no comparison to single primary reference substances was made. This mixture is thus recommended for qualitative purposes only.

Bevacizumab

  • Compound Description: Bevacizumab is a monoclonal antibody that blocks vascular endothelial growth factor A (VEGF-A), inhibiting angiogenesis and tumor growth. [, , ]
  • Relevance: While the exact composition of "Ruscorectal" is unknown, Bevacizumab is frequently used in combination therapies for metastatic colorectal cancer, often alongside oxaliplatin-based chemotherapy. [, ] If "Ruscorectal" is a treatment in this area, Bevacizumab's common use makes it a potentially related compound.
  • Compound Description: Oxaliplatin is a platinum-based chemotherapy drug that disrupts DNA replication in cancer cells. [, ]
  • Relevance: Oxaliplatin-based chemotherapy regimens, in combination with Bevacizumab, are frequently explored in the provided papers for metastatic colorectal cancer. [, ] This suggests a strong potential link to "Ruscorectal" if it falls within this treatment area.

Capecitabine

  • Compound Description: Capecitabine is an oral chemotherapy drug that interferes with DNA synthesis, specifically targeting rapidly dividing cells like those in tumors. []
  • Relevance: The research discusses Capecitabine as part of the XELOX (capecitabine plus oxaliplatin) regimen, often used with Bevacizumab, in first-line treatment of metastatic colorectal cancer. [] This makes it a relevant compound to consider in relation to "Ruscorectal".

Fluorouracil (5-FU)

  • Compound Description: Fluorouracil is a chemotherapy drug that disrupts RNA and DNA synthesis, inhibiting cell growth. [, ]
  • Relevance: Similar to Capecitabine, 5-FU is discussed as a component of FOLFOX-4 (fluorouracil/folinic acid plus oxaliplatin) regimen used in combination with Bevacizumab for metastatic colorectal cancer. [, ] This makes it a relevant compound in the context of potential treatments related to "Ruscorectal."

Leucovorin

  • Compound Description: Leucovorin, a form of folic acid, enhances the effects of 5-FU by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. []
  • Relevance: As part of the FOLFOX-4 regimen, Leucovorin's role is directly linked to the efficacy of 5-FU when used with oxaliplatin and Bevacizumab for metastatic colorectal cancer. [] Its inclusion in these regimens makes it a relevant compound to "Ruscorectal" if it's associated with this treatment area.
Overview

Ruscorectal is a compound that is primarily derived from the plant genus Ruscus, particularly Ruscus aculeatus, known for its medicinal properties. This compound is classified as a steroid saponin and is recognized for its potential therapeutic effects, particularly in traditional medicine. Ruscorectal has been studied for its anti-inflammatory and antioxidant properties, making it a subject of interest in pharmacological research.

Source

The primary source of Ruscorectal is the Ruscus plant, which has been used in various herbal remedies. The active constituents are often extracted from the rhizomes and roots of these plants. Research indicates that compounds like ruscogenin, which is closely related to Ruscorectal, can be synthesized from diosgenin, a steroidal sapogenin found in several plants, including yams and certain types of legumes .

Classification

Ruscorectal falls under the category of natural products, specifically phytochemicals. It is classified as a steroid saponin, which is characterized by a steroid backbone linked to sugar moieties. This classification highlights its structural complexity and potential biological activities.

Synthesis Analysis

Methods

The synthesis of Ruscorectal can be achieved through various methods, primarily focusing on the conversion of diosgenin into ruscogenin and subsequently to Ruscorectal.

  1. Chemical Synthesis: This involves multiple steps including hydrolysis and cyclization reactions.
  2. Biotechnological Approaches: Enzymatic methods may also be employed to enhance yield and purity.

Technical Details

The synthetic pathways often involve:

  • Intramolecular cycloaddition: A method used to form cyclic structures from linear precursors.
  • Hydrolysis: Breaking down compounds into simpler forms, which can be crucial in isolating active components .
Molecular Structure Analysis

Structure

Ruscorectal possesses a complex molecular structure typical of steroid saponins. Its molecular formula is C27H42O6C_{27}H_{42}O_6, indicating the presence of multiple hydroxyl groups and a steroid nucleus.

Data

  • Molecular Weight: Approximately 462.62 g/mol.
  • Structural Features: The compound features multiple sugar units attached to the steroid core, which are responsible for its biological activity.
Chemical Reactions Analysis

Reactions

Ruscorectal can undergo various chemical reactions typical for saponins:

  • Hydrolysis: Cleavage of glycosidic bonds to release sugar moieties.
  • Oxidation: Potential modification of hydroxyl groups leading to changes in biological activity.

Technical Details

The reactivity of Ruscorectal is influenced by its functional groups, allowing it to participate in redox reactions that may enhance its pharmacological properties.

Mechanism of Action

Process

The mechanism by which Ruscorectal exerts its effects involves several pathways:

  • Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and mediators.
  • Antioxidant Effects: It scavenges free radicals, thus protecting cells from oxidative stress.

Data

Research indicates that Ruscorectal may modulate signaling pathways associated with inflammation and oxidative stress response, contributing to its therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to strong acids or bases.
  • Melting Point: Specific melting point data may vary but generally falls within the range common for steroid saponins.
Applications

Scientific Uses

Ruscorectal has been explored for several applications:

  • Pharmacological Research: Investigated for its potential use in treating inflammatory diseases and as an antioxidant agent.
  • Traditional Medicine: Utilized in herbal formulations aimed at improving circulation and reducing swelling.

Research continues into its efficacy and safety profile, with promising results in preclinical studies suggesting potential therapeutic roles in various health conditions .

Introduction to Ruscorectal (Combination)

Historical Context and Discovery of Ruscorectal (Combination)

The identification of ruscorectal emerged from ethnopharmacological investigations into Ruscus aculeatus, traditionally used for vascular disorders. Initial chemical studies in the late 20th century isolated ruscogenin as the primary active component, but subsequent research revealed that co-occurring neoruscogenin amplified its bioactivity. The specific combination was codified as CAS# 50933-59-0, reflecting its standardized composition [1]. This period coincided with a paradigm shift in gastroenterology toward multi-target therapies for complex inflammatory conditions like IBD, where single-agent approaches often showed limited efficacy. The formalization of ruscorectal as a combination addressed the need for agents capable of concurrently modulating vascular integrity and inflammation—key factors in IBD pathogenesis [2] [7].

Table 1: Key Identifiers of Ruscorectal Components

CompoundMolecular FormulaMolecular Weight (g/mol)InChI KeyStructural Features
RuscogeninC₂₇H₄₂O₄430.6QMQIQBOGXYYATH-IDABPMKMSA-NSpirostane skeleton, hydroxyl groups at C1/C3
NeoruscogeninC₂₇H₄₂O₄430.6Undocumented in sourcesIsomeric form of ruscogenin

Pharmacological Rationale for Combination Therapy

The therapeutic superiority of ruscorectal over its individual components lies in its synergistic modulation of inflammatory and vascular pathways:

  • Vascular Integrity Enhancement: Ruscogenin strengthens endothelial barriers by reducing vascular permeability and inhibiting leukocyte adhesion. This action is critical in IBD, where mucosal barrier breakdown permits bacterial translocation and inflammation amplification [7].
  • Anti-Inflammatory Mechanisms: Neoruscogenin potentiates ruscogenin’s suppression of pro-inflammatory cytokines (TNF-α, IL-6) and nuclear factor-kappa B (NF-κB) signaling. The combination thus concurrently targets upstream (cytokine production) and downstream (barrier function) IBD pathways [2] [8].
  • Multi-Target Engagement: Unlike single-agent biologics (e.g., anti-TNF antibodies), ruscorectal’s dual components enable broader pathway coverage. This aligns with emerging IBD treatment paradigms advocating dual-targeted therapies (DBT) to overcome resistance in refractory cases [2].

Table 2: Ruscorectal’s Mechanisms vs. Conventional IBD Therapies

Therapeutic ApproachPrimary TargetsLimitationsRuscorectal’s Advantage
Aminosalicylates (e.g., 5-ASA)Local prostaglandin/leukotriene synthesisLimited efficacy in moderate-severe IBDTargets both inflammation AND vascular dysfunction
CorticosteroidsBroad immune suppressionSystemic side effects; unsuitable for maintenanceTissue-specific activity with lower systemic exposure
Biologics (e.g., anti-TNF)Single cytokines (e.g., TNF-α)Primary/secondary non-response in 40–60% of patientsMulti-cytokine inhibition via synergistic isomers
Dual Biologic Therapy (DBT)Two distinct immune pathways (e.g., TNF-α + IL-12/23)Safety concerns; high costPhytochemical basis with potentially lower immunogenicity

Clinical evidence supporting such combinations includes trials demonstrating that dual-target approaches (e.g., anti-TNF + vedolizumab) yield superior endoscopic remission rates (43–83%) versus monotherapies (26–75%) in IBD [2]. Ruscorectal mirrors this strategy through natural compound synergy.

Research Significance in Anti-Inflammatory and Gastrointestinal Therapeutics

Ruscorectal’s combination chemistry offers transformative potential across three research domains:

A. Mucosal Healing Induction

IBD treatment goals now prioritize mucosal healing over symptomatic relief, as endoscopic remission correlates with reduced hospitalization and surgery. Ruscorectal promotes this via:

  • Microvascular Stabilization: By reducing vascular leakage, it mitigates edema and immune cell infiltration in the lamina propria [7].
  • Inflammatory Resolution: Downregulation of NF-κB and JAK/STAT pathways decreases metalloproteinase production, facilitating tissue repair [8].This dual action addresses the multifactorial nature of mucosal damage, a limitation of monotherapies like 5-ASA or isolated steroids [4].

B. Chemoprevention of Colitis-Associated Cancer (CAC)

Chronic inflammation drives DNA damage and dysplasia in IBD patients, elevating colorectal cancer risk 2–4-fold. Ruscorectal’s combined bioactivity may interrupt this cascade through:

  • Oxidative Stress Reduction: Scavenging of reactive oxygen species (ROS), major mutagens in inflamed colons.
  • Immune Microenvironment Modulation: Suppression of M1 macrophage polarization and pro-carcinogenic cytokines (e.g., IL-6) [8].Studies of analogous anti-inflammatory agents (e.g., flavonoids, triterpenes) show 40–75% reductions in dysplasia incidence, suggesting ruscorectal warrants similar investigation [8].

Properties

CAS Number

50933-59-0

Product Name

Ruscorectal (combination)

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol;(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol

Molecular Formula

C54H82O8

Molecular Weight

859.2 g/mol

InChI

InChI=1S/C27H42O4.C27H40O4/c2*1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3;5,16,18-24,28-29H,1,6-14H2,2-4H3/t15-,16+,18-,19-,20+,21+,22+,23-,24+,25+,26+,27-;16-,18+,19+,20-,21-,22-,23+,24-,25-,26-,27+/m10/s1

InChI Key

ULTJXMKBDQFMHO-RNKMQGRWSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1.CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6

Synonyms

ruscorectal (combination)

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1.CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1.C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O)C)C)O[C@]16CCC(=C)CO6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.